
2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with acetoacetic esters or similar precursors. For instance, the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was achieved by condensation of ethyl 2-chloroacetate with a hydroxy group of a precursor molecule followed by a reduction step . Similarly, the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate involved a three-step process from acetoacetic esters . These methods could potentially be adapted for the synthesis of "2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques help in confirming the molecular structure and understanding the spatial arrangement of atoms within the molecule. The presence of specific functional groups and their interactions can be inferred from these analyses.
Chemical Reactions Analysis
The papers describe the reactivity of similar compounds in the formation of heterocyclic systems. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was used as a reagent for the preparation of various heterocyclic compounds, demonstrating its versatility in chemical reactions . The reactivity of "2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate" could be explored in a similar context, potentially leading to the synthesis of novel heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often deduced from their molecular structure and functional groups. For instance, the fluorogenic reagent described in one study exhibits good stability in both acidic and basic solutions, which is a valuable property for further manipulation and structural analysis . The hydrophobic nature of certain tags also allows for analysis in reversed-phase HPLC . These properties are crucial for understanding the behavior of compounds under different conditions and can be used to predict the properties of "2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate".
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been a focus in the synthesis of novel organic compounds. For example, Xue et al. (2008) explored the synthesis of a similar compound, showcasing the methods for creating complex molecules using 2-(p-tolyl)acetate derivatives (Xue et al., 2008).
Crystal Structure Characterization : Lv et al. (2009) synthesized a depside derivative closely related to the compound of interest, providing insight into the crystal structure and confirming it through various spectroscopic methods (Lv et al., 2009).
Chemical Reactions and Mechanisms
Functionalization Mechanisms : Zhou et al. (2017) conducted a theoretical investigation into the Csp(3)-H functionalization of a related compound, ethyl 2-(methyl(p-tolyl)amino)acetate. This research is relevant for understanding reaction mechanisms involving similar structures (Zhou et al., 2017).
Reaction Pathways : The work by Al-Mousawi and El-Apasery (2012) on condensation reactions of 3-oxo-2-arylhydrazonopropanals, including a compound with a p-tolyl group, offers insights into reaction pathways and mechanisms that can be applied to the study of similar molecules (Al-Mousawi & El-Apasery, 2012).
Applications in Synthesis of Other Compounds
Synthesis of Derivatives : The study by Samaritoni et al. (1999) on the modifications of N-(Isothiazol-5-yl)phenylacetamides, which involve structures similar to the compound , demonstrates the potential for synthesizing a variety of functional derivatives (Samaritoni et al., 1999).
Enantioselective Synthesis : Research by Watanabe et al. (2002) on asymmetric transfer hydrogenation of functionalized aromatic ketones, including those with p-tolyl groups, highlights the potential for enantioselective synthesis involving similar compounds (Watanabe, Murata, & Ikariya, 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(3,5-difluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-11-2-4-12(5-3-11)6-17(22)23-10-16(21)20-15-8-13(18)7-14(19)9-15/h2-5,7-9H,6,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGGCSCTPOMOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

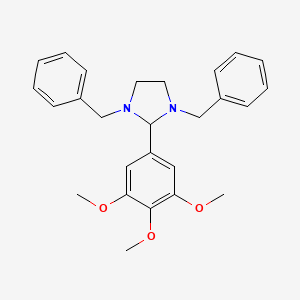
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)
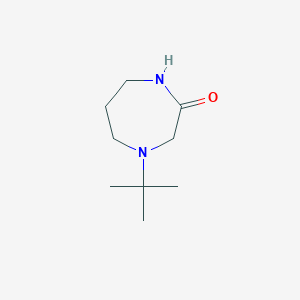
![8-chloro-2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2511857.png)
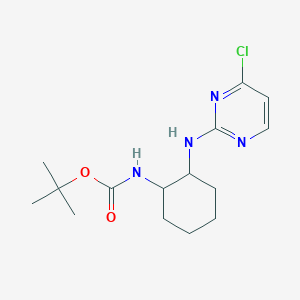
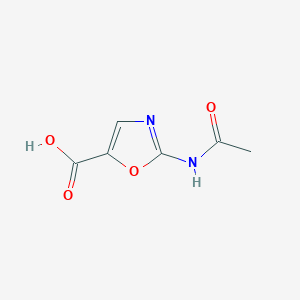

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)
![Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2511864.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B2511865.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2511868.png)
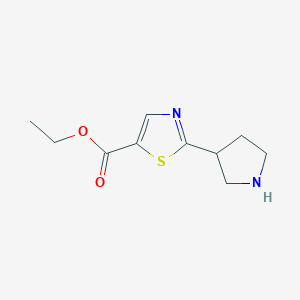
![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)